Cas no 478247-91-5 (1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone)
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROBENZYL)-4-HYDROXY-2(1H)-PYRIDINONE
- 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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- MDL: MFCD01871753
- Inchi: InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2
- InChI Key: MAEWBHPRDHUYOQ-UHFFFAOYSA-N
- SMILES: c1cc(ccc1Cc2c(ccn(c2=O)Cc3ccc(cc3Cl)Cl)O)F
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 549.3±50.0 °C at 760 mmHg
- Flash Point: 286.0±30.1 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D164040-25mg |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D164040-50mg |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | 50mg |
$ 380.00 | 2022-06-05 | ||
| Matrix Scientific | 167442-500mg |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 167442-1g |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 167442-5g |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | 5g |
$7343.00 | 2023-09-07 | ||
| Key Organics Ltd | 9N-763-1MG |
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9N-763-5MG |
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9N-763-10MG |
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 9N-763-0.5G |
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 9N-763-1G |
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone |
478247-91-5 | >90% | 1g |
£770.00 | 2025-02-09 |
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Research Briefing on 1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 478247-91-5)
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 478247-91-5) is a synthetic pyridinone derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound belongs to a class of molecules known for their metal-chelating properties, which makes them particularly interesting for therapeutic applications involving metal ion homeostasis and related pathological conditions.
Recent studies have focused on the compound's potential as an iron chelator for the treatment of iron overload disorders. The molecular structure, featuring both dichlorobenzyl and fluorobenzyl substituents, appears to enhance its lipophilicity and membrane permeability compared to earlier generation hydroxypyridinones. This improved bioavailability could address one of the major limitations of current iron chelation therapies.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's iron(III) binding affinity using spectrophotometric titration methods. The research demonstrated a binding constant (log β3) of 35.2 at physiological pH, significantly higher than deferiprone (log β3 = 33.5), one of the clinically used iron chelators. Molecular dynamics simulations suggested that the fluorobenzyl group contributes to this enhanced binding through favorable π-π interactions with the iron coordination sphere.
In preclinical models of β-thalassemia, the compound showed promising results in reducing liver iron concentration while maintaining better cardiac iron clearance compared to existing therapies. Notably, at equivalent doses, it achieved a 28% greater reduction in cardiac iron content than deferasirox in mouse models, suggesting potential advantages for preventing iron-induced cardiomyopathy.
The safety profile of 478247-91-5 has been evaluated in recent toxicological studies. Phase I metabolism studies identified the major metabolic pathways as glucuronidation of the 4-hydroxy group and oxidative cleavage of the benzyl groups. Importantly, the compound demonstrated minimal inhibition of cytochrome P450 enzymes (IC50 > 100 μM for major isoforms), reducing concerns about drug-drug interactions.
Current research directions include structural optimization to further improve pharmacokinetic properties and investigation of potential applications beyond iron chelation. Preliminary data suggests possible utility in neurodegenerative diseases involving metal dysregulation, though these findings require further validation. The compound's unique physicochemical properties continue to make it an interesting candidate for various therapeutic applications in chemical biology and medicine.
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